Tebideutorexant, also known by its developmental code names JNJ-61393215 and JNJ-3215, is an investigational compound classified as an orexin receptor antagonist. It is primarily under development for the treatment of major depressive disorder and has shown potential anti-panic effects in preliminary clinical studies. The compound is orally active and selectively antagonizes the orexin OX1 receptor, which plays a significant role in regulating wakefulness and arousal .
The synthesis of tebideutorexant involves multi-step organic reactions that integrate various chemical precursors. While specific details on the synthetic route are not extensively documented in public sources, it typically includes:
The synthesis may utilize standard techniques such as:
The molecular formula for tebideutorexant is C23H18F4N4O2, with a molar mass of approximately 458.417 g/mol. Its IUPAC name is [(1S,4R,6R)-3,3-dideuterio-6-[5-(trifluoromethyl)pyridin-2-yl]oxy-2-azabicyclo[2.2.1]heptan-2-yl]-(3-fluoro-2-pyrimidin-2-ylphenyl)methanone .
Key structural features include:
Tebideutorexant's chemical reactivity is primarily characterized by its interactions with biological targets rather than traditional organic reactions. The focus is on its binding dynamics with orexin receptors.
The compound undergoes:
Tebideutorexant acts by selectively blocking the orexin OX1 receptor, which is involved in promoting wakefulness and arousal. By inhibiting this receptor, tebideutorexant may help regulate mood and anxiety levels.
Preliminary studies suggest that antagonism of the orexin OX1 receptor can lead to decreased anxiety-like behaviors in animal models, which may translate into therapeutic effects for humans suffering from anxiety disorders and depression .
Tebideutorexant appears as a white to off-white powder. It exhibits:
Relevant chemical properties include:
Tebideutorexant is primarily being investigated for its potential applications in treating:
CAS No.: 13859-65-9
CAS No.: 63800-01-1
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9